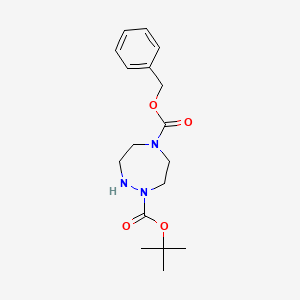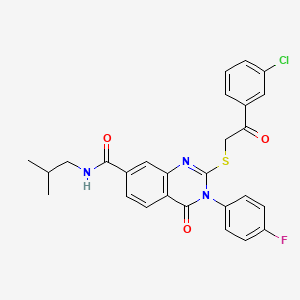![molecular formula C17H20BrNO2 B2721393 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one CAS No. 1797286-45-3](/img/structure/B2721393.png)
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one is a synthetic compound characterized by its intricate structure, featuring a bicyclic core and a phenyl ring substituted with bromine and methoxy groups. It has applications spanning multiple scientific disciplines due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves multiple steps, beginning with the formation of the bicyclic ring system followed by substitution reactions to attach the 3-bromo-4-methoxyphenyl group. Typical conditions involve specific catalysts and solvents, with precise temperature and pH control to ensure successful reactions.
Industrial Production Methods: : On an industrial scale, production may leverage optimized reaction pathways that minimize waste and maximize yield. Processes might involve continuous flow reactors to better manage reaction conditions and reduce production time.
Analyse Chemischer Reaktionen
Types of Reactions: : This compound can undergo a variety of chemical reactions such as:
Oxidation: : The molecule's functional groups can be oxidized to introduce or modify oxygen-containing moieties.
Reduction: : Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, especially targeting the bromine and methoxy positions.
Common Reagents and Conditions: : Common reagents include halogenating agents, strong acids or bases for catalysis, and specific solvents that promote desired reactivity. Reactions are often conducted under controlled temperatures ranging from mild to elevated, depending on the required transformation.
Major Products: : The products from these reactions vary based on the reaction type but include various substituted derivatives that retain the core bicyclic structure.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, the compound is used in studies of reaction mechanisms and as a starting material for the synthesis of more complex molecules.
Biology: : Biological applications include studies on receptor binding and the effects of structural modifications on biological activity.
Medicine: : Medicinal research investigates its potential as a drug candidate, particularly in the context of neurological disorders due to its structural similarity to neurotransmitter analogs.
Industry: : Industrial applications may involve its use as an intermediate in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets, such as receptors in the nervous system. Its unique structure allows it to bind selectively to these targets, modulating their activity. The pathways involved often include signal transduction mechanisms that alter cellular responses, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other bicyclic structures with phenyl substitutions, such as:
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-phenylpropan-1-one
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-methoxyphenyl)propan-1-one
Uniqueness: : What sets 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one apart is its combination of substituents, which confer unique reactivity and biological activity compared to its analogs.
There you have it—a snapshot of this intricate compound. What else can I help you explore?
Eigenschaften
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-21-16-9-5-12(11-15(16)18)6-10-17(20)19-13-3-2-4-14(19)8-7-13/h2-3,5,9,11,13-14H,4,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPZXJUDNCMJSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2C3CCC2C=CC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dichloro-N-[3-(5-methyltetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2721313.png)

![N-(4-methoxybenzyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2721317.png)
![3-Amino-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-5-thiol](/img/structure/B2721318.png)

![2-(4-Bromophenyl)-4-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2721321.png)


![4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2721329.png)

![ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2721332.png)

